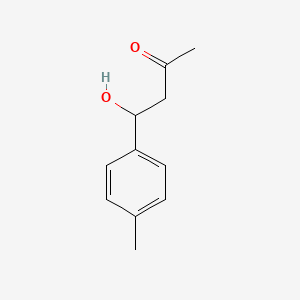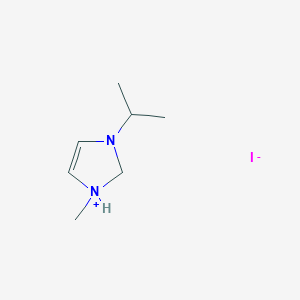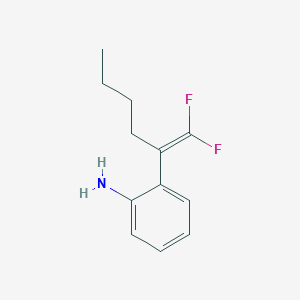
o-(1,1-Difluorohex-1-en-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(1,1-Difluorohex-1-en-2-yl)aniline is an organic compound characterized by the presence of a difluoroalkene group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-(1,1-Difluorohex-1-en-2-yl)aniline typically involves the palladium-catalyzed coupling reaction of 2,2-difluorovinylboron compounds with aryl iodides. The reaction is carried out in the presence of cuprous iodide and a palladium catalyst, resulting in the formation of disubstituted difluoroalkenes . Another method involves the use of 2,2,2-trifluoroethyl p-toluenesulfonate as a synthon of difluorovinylidene ambiphile, followed by the addition of N-butylmagnesio-o-iodoaniline .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
o-(1,1-Difluorohex-1-en-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the difluoroalkene group to a saturated alkane.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nitric acid or halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide can yield benzoquinone derivatives, while reduction with hydrogen gas can produce saturated alkanes .
Aplicaciones Científicas De Investigación
o-(1,1-Difluorohex-1-en-2-yl)aniline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of o-(1,1-Difluorohex-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The difluoroalkene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aniline moiety can act as a nucleophile, participating in electrophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to o-(1,1-Difluorohex-1-en-2-yl)aniline include other difluoroalkene derivatives and aniline-based compounds, such as:
- 1,1-Difluoro-1-alkenes
- 2-Fluoroindoles
- β,β-Difluorostyrenes
Uniqueness
This compound is unique due to the presence of both a difluoroalkene group and an aniline moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable intermediate in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C12H15F2N |
|---|---|
Peso molecular |
211.25 g/mol |
Nombre IUPAC |
2-(1,1-difluorohex-1-en-2-yl)aniline |
InChI |
InChI=1S/C12H15F2N/c1-2-3-6-10(12(13)14)9-7-4-5-8-11(9)15/h4-5,7-8H,2-3,6,15H2,1H3 |
Clave InChI |
MMSTZUNBPRINHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C(F)F)C1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
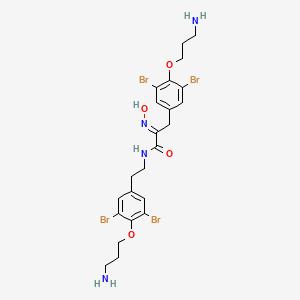
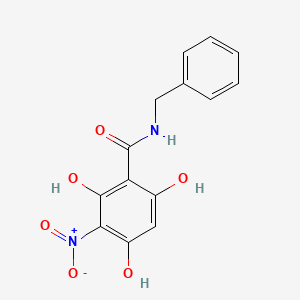
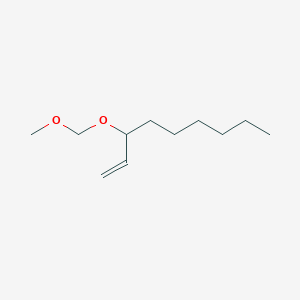
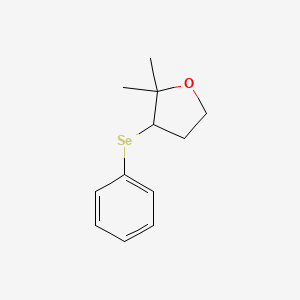
phenylsilane](/img/structure/B14286485.png)


![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
